molecular formula C10H14ClNO3 B7854043 [(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride

[(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride

Cat. No.: B7854043
M. Wt: 231.67 g/mol
InChI Key: MGZWCDQAKCHOBX-FVGYRXGTSA-N
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Description

[(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride is a chemical compound with a complex structure that includes a hydroxy group, a phenylmethoxy group, and an azanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride typically involves multiple steps, including the formation of the hydroxy and phenylmethoxy groups, followed by the introduction of the azanium ion. Common synthetic routes may involve the use of protecting groups to ensure the selective formation of the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenylmethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

[(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride involves its interaction with specific molecular targets and pathways. The hydroxy and phenylmethoxy groups may interact with enzymes and receptors, modulating their activity. The azanium ion may play a role in stabilizing the compound and enhancing its solubility.

Comparison with Similar Compounds

Similar Compounds

    [(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride: shares similarities with other compounds that have hydroxy, phenylmethoxy, and azanium groups.

    Spirocyclic oxindoles: These compounds have a spirocyclic structure and are used in medicinal chemistry.

    Benzo[d]thiazole-2-thiol derivatives: These compounds are studied for their potential as quorum sensing inhibitors.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZWCDQAKCHOBX-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CO)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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